(1S)-2-Fluoro-1-(3-fluorophenyl)ethanol
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Overview
Description
(1S)-2-Fluoro-1-(3-fluorophenyl)ethanol is a chiral alcohol with the molecular formula C8H8F2O. This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring and an ethanol moiety. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Fluoro-1-(3-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the enantioselective reduction of 2-fluoro-1-(3-fluorophenyl)ethanone using chiral catalysts or biocatalysts such as alcohol dehydrogenases . The reaction conditions often include mild temperatures and the presence of co-factors like NADH or NADPH to facilitate the reduction process.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized biocatalytic processes. The use of immobilized enzymes and advanced purification techniques ensures high yield and enantiomeric purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1S)-2-Fluoro-1-(3-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Further reduction can yield the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride, tosyl chloride, or other halogenating agents.
Major Products Formed:
Oxidation: 2-Fluoro-1-(3-fluorophenyl)ethanone or 2-fluoro-1-(3-fluorophenyl)acetaldehyde.
Reduction: 2-Fluoro-1-(3-fluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1S)-2-Fluoro-1-(3-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for alcohol dehydrogenases.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a precursor for various fluorinated compounds.
Mechanism of Action
The mechanism of action of (1S)-2-Fluoro-1-(3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into enzyme active sites with high specificity, facilitating stereoselective reactions. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a valuable compound in drug development .
Comparison with Similar Compounds
- (1S)-2-Fluoro-1-(4-fluorophenyl)ethanol
- (1S)-2-Fluoro-1-(2-fluorophenyl)ethanol
- (1S)-2-Fluoro-1-(3-chlorophenyl)ethanol
Comparison: Compared to its analogs, (1S)-2-Fluoro-1-(3-fluorophenyl)ethanol exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences its reactivity, binding affinity to enzymes, and overall stability. The compound’s high enantiomeric purity and specific stereochemistry make it particularly useful in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
(1S)-2-fluoro-1-(3-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFVJGXNABYRLB-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CF)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](CF)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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